molecular formula C14H14FN B2978089 4-[2-(3-Fluoro-phenyl)-ethyl]-phenylamine CAS No. 84460-39-9

4-[2-(3-Fluoro-phenyl)-ethyl]-phenylamine

Cat. No. B2978089
CAS RN: 84460-39-9
M. Wt: 215.271
InChI Key: OZPIDARUDRKJOF-UHFFFAOYSA-N
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Description

The compound “4-[2-(3-Fluoro-phenyl)-ethyl]-phenylamine” is likely an aromatic compound containing a phenylamine (aniline) group and a fluoro-phenyl group. The presence of these groups could impart certain chemical properties to the compound, such as the ability to participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the aromatic rings and the electron-withdrawing fluorine atom. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Phenylamines, in general, can undergo a variety of reactions, including electrophilic substitution, oxidation, and reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of the electron-withdrawing fluorine atom, and the aromatic rings .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for various uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-[2-(3-fluorophenyl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c15-13-3-1-2-12(10-13)5-4-11-6-8-14(16)9-7-11/h1-3,6-10H,4-5,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPIDARUDRKJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Fluoro-phenyl)-ethyl]-phenylamine

Synthesis routes and methods

Procedure details

In an analogous manner to that described in Example 18b), the hydrogenation of (E)-1-fluoro-3-[2-(4-nitrophenyl)ethenyl]-benzene [Example 18a)] using palladium on carbon (10%) during 5 hours and simultaneous reduction of the double bond yields quantitatively 4-[2-(3-fluoro-phenyl)-ethyl]-phenylamine as a yellow solid. MS: m/e=215 (M)+.
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